5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base, followed by the conversion of the resulting ester to the corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Chemical Reactions Analysis
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.
Scientific Research Applications
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and other biomolecules, allowing researchers to study their structure and function . The compound’s molecular targets include enzymes and receptors that contain nucleophilic amino acid residues .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride include:
2-Bromo-5-fluorobenzyl alcohol: Used as an intermediate in pharmaceutical and organic synthesis.
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in scientific research .
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFCZBYXFCCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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